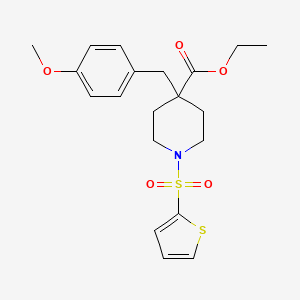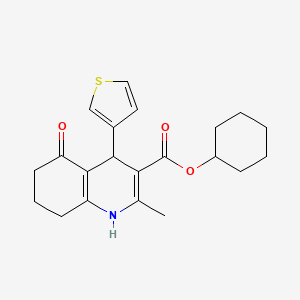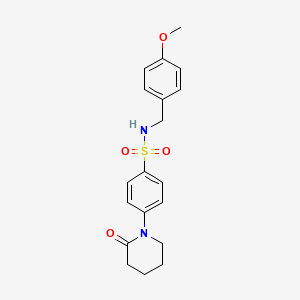![molecular formula C21H18BrNO B4958121 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4958121.png)
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole, also known as BMPC, is a synthetic compound that belongs to the carbazole family. It is a potential therapeutic agent that has been studied for its various biological activities.
Mécanisme D'action
The mechanism of action of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole is not fully understood. However, it has been suggested that 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole exerts its biological activities through the modulation of various signaling pathways. For example, 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has also been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and physiological effects:
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has also been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been shown to exhibit potent biological activities, making it a promising therapeutic agent. However, there are some limitations to using 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, the development of more efficient and cost-effective synthesis methods for 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole could facilitate its use in lab experiments and potential clinical applications.
In conclusion, 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole is a synthetic compound that has been studied for its potential therapeutic applications. It exhibits various biological activities, including anticancer, anti-inflammatory, and antioxidant activities. While there are some limitations to using 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole in lab experiments, its potent biological activities make it a promising therapeutic agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole can be synthesized through a multi-step process. The first step involves the reaction of 4-bromo-2-methylphenol with ethylene oxide to form 2-(4-bromo-2-methylphenoxy)ethanol. The second step involves the reaction of 2-(4-bromo-2-methylphenoxy)ethanol with carbazole in the presence of potassium carbonate and dimethylformamide to form 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole.
Applications De Recherche Scientifique
9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. 9-[2-(4-bromo-2-methylphenoxy)ethyl]-9H-carbazole has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models.
Propriétés
IUPAC Name |
9-[2-(4-bromo-2-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c1-15-14-16(22)10-11-21(15)24-13-12-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBDIHTYZAAGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(4-Bromo-2-methylphenoxy)ethyl]carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)
![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)

![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)

